(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide
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Overview
Description
(2Z)-2-(1-methyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide is a complex organic compound with a unique structure that includes a tricyclic system and a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Hydrazinecarboxamide Group: This step usually involves the reaction of the tricyclic intermediate with hydrazine derivatives under controlled conditions to ensure the correct configuration (2Z).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)-N-phenylhydrazinecarboxamide: shares structural similarities with other tricyclic compounds and hydrazine derivatives.
Interhalogens: Compounds containing two or more different halogen atoms, such as bromine trifluoride and iodine monochloride.
Uniqueness
What sets this compound apart is its specific tricyclic structure combined with the hydrazinecarboxamide group, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(Z)-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]-3-phenylurea |
InChI |
InChI=1S/C17H23N5O/c1-17-11-21-7-8-22(12-17)10-13(9-21)15(17)19-20-16(23)18-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,18,20,23)/b19-15- |
InChI Key |
ALCJFAXWTOICIL-CYVLTUHYSA-N |
Isomeric SMILES |
CC1\2CN3CCN(C1)CC(C3)/C2=N/NC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)C2=NNC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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